molecular formula C18H24N4O2 B2499050 2-methyl-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide CAS No. 2034367-52-5

2-methyl-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2499050
CAS No.: 2034367-52-5
M. Wt: 328.416
InChI Key: DTFOHWJLNJXNEE-UHFFFAOYSA-N
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Description

2-methyl-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a pyridine moiety and an isopropyl ether group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-methyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-11(2)24-18-14(5-4-8-19-18)10-20-17(23)13-6-7-15-16(9-13)22-12(3)21-15/h4-5,8,11,13H,6-7,9-10H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFOHWJLNJXNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=C(N=CC=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzodiazole intermediate.

    Attachment of the Isopropyl Ether Group: The isopropyl ether group is introduced via an etherification reaction, typically using isopropyl alcohol and an appropriate activating agent such as a strong acid or base.

    Final Coupling: The final step involves coupling the pyridine-substituted benzodiazole with the carboxamide group, often using coupling reagents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the isopropyl ether moiety, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the benzodiazole ring or the pyridine moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the benzodiazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of bases or acids to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives (alcohols, ketones), reduced derivatives (dihydro, tetrahydro compounds), and substituted derivatives with various functional groups attached to the pyridine or benzodiazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise in various assays for its potential therapeutic properties. It is being investigated for its activity against certain enzymes and receptors, which could lead to the development of new drugs.

Medicine

In medicine, research is focused on its potential as a therapeutic agent for treating diseases such as cancer, neurological disorders, and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound is explored for its use in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
  • 2-methyl-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
  • 2-methyl-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Uniqueness

The uniqueness of 2-methyl-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

The compound 2-methyl-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide, identified by its CAS number 2415533-66-1, is a member of the benzodiazole class of compounds. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics and other pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2}, with a molecular weight of 326.4 g/mol. Its structure features a tetrahydrobenzodiazole core, which is known for various biological activities. The presence of a propan-2-yloxy group and a pyridine moiety suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC18H22N4O2C_{18}H_{22}N_{4}O_{2}
Molecular Weight326.4 g/mol
CAS Number2415533-66-1

Biological Activity Overview

Research on the biological activities of this compound indicates its potential as an anti-cancer agent and its role in modulating various signaling pathways. The following sections detail specific studies and findings related to its biological activity.

Anti-Cancer Activity

A study evaluated the compound's efficacy against several cancer cell lines. The results indicated that it exhibited significant cytotoxicity against human cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for cell proliferation and survival.

Key Findings:

  • Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values:
    • MCF-7: ~50 nM
    • A549: ~75 nM

The compound is believed to function as a modulator of protein interactions within the cell. Specifically, it may act on cereblon E3 ligase pathways, leading to targeted degradation of oncogenic proteins. This mechanism aligns with recent trends in drug discovery focusing on PROTAC (Proteolysis Targeting Chimeras) technology.

Case Studies

Several case studies have been documented regarding the use of this compound in preclinical models:

  • Breast Cancer Model:
    • Objective: Assess efficacy in vivo.
    • Method: Xenograft models using MCF-7 cells.
    • Outcome: Tumor growth was significantly inhibited after treatment with the compound compared to controls.
  • Lung Cancer Model:
    • Objective: Evaluate pharmacokinetics and dynamics.
    • Method: Administration via oral route in A549 xenografts.
    • Outcome: Notable reduction in tumor volume observed, correlating with plasma concentration levels.

Summary of Findings

The biological activity of 2-methyl-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide suggests promising applications in oncology. Its ability to target critical signaling pathways involved in tumor growth presents it as a candidate for further development.

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of a pyridine derivative (e.g., 2-(propan-2-yloxy)pyridin-3-ylmethanamine) with a tetrahydrobenzodiazole-carboxylic acid precursor. Critical steps include:

  • Amide bond formation : Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen .
  • Protection/deprotection strategies : For example, tert-butoxycarbonyl (Boc) groups may protect reactive amines, with deprotection using TFA .
  • Optimization : Temperature control (0–60°C), solvent polarity (THF vs. DCM), and catalyst selection (e.g., palladium for cross-couplings) significantly impact yield .
  • Purity validation : Post-synthesis, use HPLC (C18 column, acetonitrile/water gradient) and NMR (1H/13C) to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1H NMR resolves signals for the pyridine-O-isopropyl group (δ 1.2–1.4 ppm, doublet) and tetrahydrobenzodiazole protons (δ 2.5–3.5 ppm, multiplet) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities .
  • HPLC : Use a reversed-phase column with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s biological activity and mechanism of action?

  • In vitro assays :
  • Target engagement : Use fluorescence polarization or SPR to measure binding affinity to hypothesized targets (e.g., kinase domains) .
  • Cellular efficacy : Test dose-dependent inhibition of pathways (e.g., IC50 in cancer cell lines via MTT assay) .
    • Controls : Include structurally analogous compounds (e.g., with substituted benzodiazole cores) to isolate the role of specific functional groups .
    • Theoretical framework : Link experiments to hypotheses about structure-activity relationships (SAR) derived from computational docking studies .

Q. How should contradictions in biological activity data between this compound and its analogs be addressed?

  • Structural comparison : Analyze analogs with variations like isopropoxy vs. methoxy substituents (e.g., reduced hydrophobicity may lower membrane permeability) .
  • Experimental replication : Repeat assays under standardized conditions (pH, serum concentration) to rule out technical variability .
  • Data triangulation : Combine in vitro results with molecular dynamics simulations to assess whether steric hindrance or electronic effects explain discrepancies .

Q. What strategies can improve the compound’s metabolic stability for in vivo studies?

  • Prodrug modification : Introduce ester groups at the carboxamide moiety to enhance oral bioavailability, with hydrolysis in vivo .
  • Isotope labeling : Use deuterated or 13C-labeled analogs to track metabolic pathways via LC-MS .
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., pyridine ring oxidation) and modify substituents to block degradation .

Methodological Considerations

  • Embedded experimental design : Combine quantitative data (e.g., IC50 values) with qualitative observations (e.g., solubility changes during synthesis) to address multi-layered research questions .
  • Theoretical grounding : Frame hypotheses using SAR principles or receptor-ligand interaction models to guide mechanistic studies .

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